Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate
Overview
Description
Mechanism of Action
Target of Action
Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate is a biochemical used in proteomics research 1,3,5-triazine derivatives have been found to target proteins liketopoisomerases , tyrosine kinases , phosphoinositide 3-kinases , NADP±dependent isocitrate dehydrogenases , and cyclin-dependent kinases . These proteins play crucial roles in cell division, growth, and death.
Mode of Action
1,3,5-triazine derivatives have been found to inhibit the aforementioned proteins, thereby affecting cell growth and division .
Biochemical Pathways
The inhibition of the proteins mentioned above can affect various cellular processes and signaling pathways, including dna replication, cell cycle progression, and apoptosis .
Result of Action
The inhibition of the aforementioned proteins by 1,3,5-triazine derivatives can lead to the disruption of cell growth and division, potentially leading to cell death .
Biochemical Analysis
Biochemical Properties
Triazine derivatives are known to interact with various enzymes and proteins
Cellular Effects
Some triazine derivatives have shown cytotoxic activity against various cell lines . The specific impact of Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate on cell signaling pathways, gene expression, and cellular metabolism would need to be explored in future studies.
Molecular Mechanism
Triazine derivatives are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. For instance, one method involves the reaction of cyanuric chloride with 4-aminobenzoic acid in the presence of sodium carbonate as an acid scavenger . The reaction is carried out in an ice bath to control the temperature and ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The amino and thio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential antitumor properties and its role in inhibiting specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as an activator in dehydro-condensation reactions.
2,4-Diamino-1,3,5-triazines: Known for their antibacterial and anticancer activities.
2,4,6-Trichloro-1,3,5-triazine: A versatile building block in organic synthesis.
Uniqueness
Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions. Its ability to inhibit multiple enzymes makes it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
methyl 2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2S/c1-12-4(11)2-13-6-9-3-8-5(7)10-6/h3H,2H2,1H3,(H2,7,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVAIFOIPIWXEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC=NC(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101172407 | |
Record name | Acetic acid, 2-[(4-amino-1,3,5-triazin-2-yl)thio]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101172407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142201-20-4 | |
Record name | Acetic acid, 2-[(4-amino-1,3,5-triazin-2-yl)thio]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142201-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-[(4-amino-1,3,5-triazin-2-yl)thio]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101172407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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